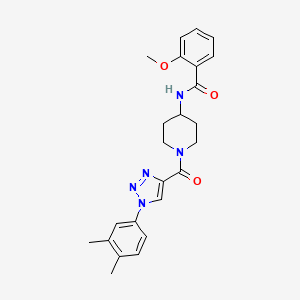

N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

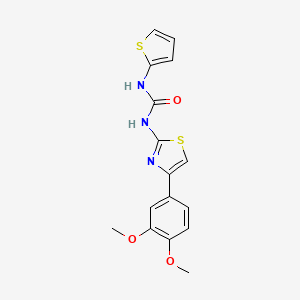

This compound is a complex organic molecule that contains several functional groups, including a piperidine ring, a triazole ring, and a benzamide group. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, piperidine derivatives can be synthesized through various intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The compound contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains a triazole ring and a benzamide group.Wissenschaftliche Forschungsanwendungen

Structure-Activity Relationship and Potential Applications

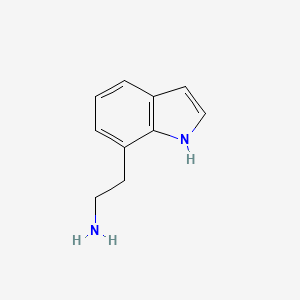

Dopamine Receptor Ligands : Research has identified compounds structurally related to N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide as potent and selective ligands for dopamine D(3) receptors. Modifications to the aromatic ring linked to the N-1 piperazine ring have led to derivatives with moderate to high affinity for D(3) receptors, indicating their potential in developing selective dopamine receptor modulators, which could have implications in treating neurological disorders (Leopoldo et al., 2002).

Antimicrobial Activities : The synthesis and evaluation of 1,2,4-triazole derivatives have shown some compounds to possess good or moderate antimicrobial activities against various microorganisms. This indicates their potential application in developing new antimicrobial agents (Bektaş et al., 2007).

Cancer Research : Certain 1,2,4-triazole derivatives have been evaluated for their anticancer activity against specific cancer cell lines, demonstrating the potential of these compounds in cancer research and therapy (Arul & Smith, 2016).

Material Science : The synthesis, crystal growth, and characterization of certain benzamide derivatives reveal properties such as thermal stability and non-linear optical (NLO) activity, indicating their utility in material science applications (Prabukanthan et al., 2020).

Molecular Docking Studies : Molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole as epidermal growth factor receptor (EGFR) inhibitors have provided insights into the mechanism behind their anti-cancer properties. These studies help in understanding the molecular basis of drug-receptor interactions and in designing more effective cancer therapies (Karayel, 2021).

Zukünftige Richtungen

The future directions for research on this compound could involve exploring its potential biological activities, given the presence of the piperidine moiety which is common in many pharmaceuticals . Further studies could also focus on developing efficient synthesis methods for this and similar compounds.

Wirkmechanismus

Target of Action

Similar compounds have been known to target various cellular processes, including cell proliferation and apoptosis .

Mode of Action

It’s worth noting that compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, leading to downstream effects such as inhibition of cell proliferation and induction of apoptosis .

Pharmacokinetics

Similar compounds have been known to exhibit various pharmacokinetic properties that impact their bioavailability .

Result of Action

Similar compounds have been known to exhibit cytotoxic activities against various cancer cell lines .

Action Environment

It’s worth noting that environmental factors such as ph, temperature, and presence of other molecules can influence the action and stability of similar compounds .

Eigenschaften

IUPAC Name |

N-[1-[1-(3,4-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O3/c1-16-8-9-19(14-17(16)2)29-15-21(26-27-29)24(31)28-12-10-18(11-13-28)25-23(30)20-6-4-5-7-22(20)32-3/h4-9,14-15,18H,10-13H2,1-3H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKQKUFCZKYQJEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CC=C4OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2419348.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenylethanesulfonamide](/img/structure/B2419351.png)

![N-(2-morpholinoethyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2419357.png)

![3-(4-methoxybenzyl)-1-(3-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2419360.png)

![Ethyl 2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2419362.png)

![2-((3-benzyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2419369.png)